2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanenitrile
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Overview
Description
2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanenitrile is a heterocyclic compound featuring a pyrazole ring substituted with an amino group at the 3-position and a chloro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanenitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-chloropyrazole with butanenitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The pyrazole ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce corresponding oxo derivatives .
Scientific Research Applications
2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanenitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases and other enzymes.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chloro groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pyrazole ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-chloropyrazole: Similar structure but lacks the butanenitrile group.
2-(1H-Pyrazol-1-yl)butanenitrile: Lacks the amino and chloro substituents on the pyrazole ring.
4-Chloro-3-nitropyrazole: Contains a nitro group instead of an amino group.
Uniqueness
2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanenitrile is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of both amino and chloro groups on the pyrazole ring allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C7H9ClN4 |
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Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-(3-amino-4-chloropyrazol-1-yl)butanenitrile |
InChI |
InChI=1S/C7H9ClN4/c1-2-5(3-9)12-4-6(8)7(10)11-12/h4-5H,2H2,1H3,(H2,10,11) |
InChI Key |
BZFDTVAVBCDRBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)N1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
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